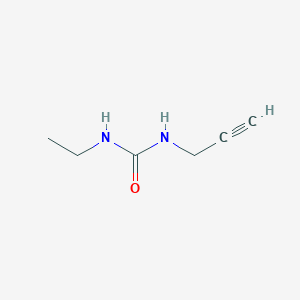
Z-Asn-Phe-Ome
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Z-Asn-Phe-Ome is a synthetic dipeptide compound composed of N-carbobenzoxy-L-asparagine and L-phenylalanine methyl ester. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of the carbobenzoxy (Z) protecting group and the methyl ester (Ome) makes it a useful intermediate in peptide synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-Asn-Phe-Ome typically involves the coupling of N-carbobenzoxy-L-asparagine (Z-Asn) with L-phenylalanine methyl ester (Phe-Ome). This can be achieved using solid-phase peptide synthesis (SPPS) or solution-phase synthesis. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for precise control over the sequence. Common coupling reagents include dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound may involve enzymatic catalysis using proteases, which offer a biomass-based, environmentally benign, and stereo-/regioselective method for peptide synthesis . This approach can replace traditional chemical synthesis methods, providing a more sustainable and efficient production process.
Análisis De Reacciones Químicas
Types of Reactions
Z-Asn-Phe-Ome can undergo various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to form Z-Asn-Phe-OH.
Oxidation and Reduction: The phenylalanine residue can undergo oxidation and reduction reactions, although these are less common.
Substitution: The carbobenzoxy protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Hydrolysis: Catalyzed by acids or bases, such as hydrochloric acid or sodium hydroxide.
Deprotection: The carbobenzoxy group can be removed using hydrogenation with palladium on carbon (Pd/C) as a catalyst.
Major Products
Z-Asn-Phe-OH: Formed by hydrolysis of the ester bond.
Asn-Phe-Ome: Formed by deprotection of the carbobenzoxy group.
Aplicaciones Científicas De Investigación
Z-Asn-Phe-Ome has several applications in scientific research:
Peptide Synthesis: Used as an intermediate in the synthesis of longer peptides and proteins.
Drug Delivery: Its self-assembling properties make it useful in the design of nanostructures and hydrogels for drug delivery systems.
Biomaterials: Employed in the development of biocompatible materials for tissue engineering and regenerative medicine.
Mecanismo De Acción
The mechanism of action of Z-Asn-Phe-Ome involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for proteases, which cleave the peptide bond to release the constituent amino acids. The presence of the carbobenzoxy group can influence the compound’s binding affinity and specificity for certain enzymes .
Comparación Con Compuestos Similares
Similar Compounds
Z-Asn-Phe-NH2: Similar structure but with an amide group instead of a methyl ester.
Z-Asn-OMe: Contains only the asparagine residue with a methyl ester group.
Z-Phe-Phe-Ome: Another dipeptide with phenylalanine residues.
Uniqueness
Z-Asn-Phe-Ome is unique due to the combination of the asparagine and phenylalanine residues, along with the carbobenzoxy protecting group and methyl ester. This specific structure allows for versatile applications in peptide synthesis and biomaterials development .
Propiedades
Número CAS |
4976-86-7 |
|---|---|
Fórmula molecular |
C22H25N3O6 |
Peso molecular |
427.4 g/mol |
Nombre IUPAC |
methyl 2-[[4-amino-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]amino]-3-phenylpropanoate |
InChI |
InChI=1S/C22H25N3O6/c1-30-21(28)18(12-15-8-4-2-5-9-15)24-20(27)17(13-19(23)26)25-22(29)31-14-16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3,(H2,23,26)(H,24,27)(H,25,29) |
Clave InChI |
XHINWMJGDYTIFM-UHFFFAOYSA-N |
SMILES isomérico |
COC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC(=O)N)NC(=O)OCC2=CC=CC=C2 |
SMILES canónico |
COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)N)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Ethyl 4-amino-3,6-dimethylthieno[2,3-b]pyridine-5-carboxylate](/img/structure/B8594252.png)
![{[(9H-Carbazol-2-yl)oxy]methyl}phosphonic acid](/img/structure/B8594271.png)
![9-amino-3,4,9,10-tetrahydro-2H-pyrano[2,3-h]isoquinolin-1(8H)-one](/img/structure/B8594278.png)
![2-Chloro-4-[1-methyl-3-(4-methylphenyl)-1H-pyrazol-4-yl]pyrimidine](/img/structure/B8594286.png)

